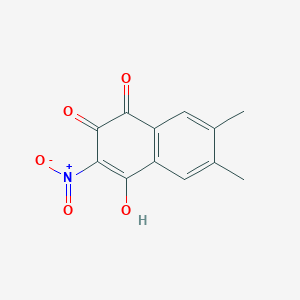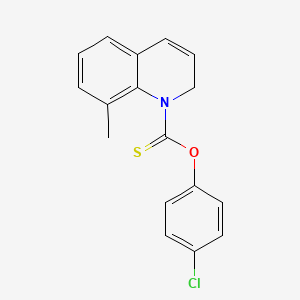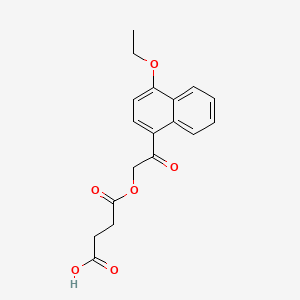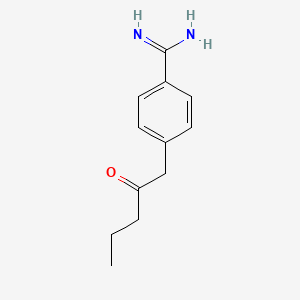
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane is an organic compound with the molecular formula C₁₀H₁₇BrO It is a derivative of oxolane, featuring a bromine atom and a methyl group attached to a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-3-penten-1-ol and bromine.
Bromination: The first step involves the bromination of 3-methyl-3-penten-1-ol to introduce the bromine atom at the desired position. This reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst such as pyridinium tribromide.
Cyclization: The brominated intermediate undergoes cyclization to form the oxolane ring. This step may involve the use of a base like sodium hydride in a suitable solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane depends on its interactions with molecular targets. The bromine atom and the oxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-3-methylpent-3-enyl)oxolane: A closely related compound with a similar structure but different substitution patterns.
4-Bromo-3-Methylpent-2-ene: Another compound with a bromine atom and a methyl group but lacking the oxolane ring.
Uniqueness
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane is unique due to the presence of both the bromine atom and the oxolane ring, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations and applications in various fields of research.
Properties
CAS No. |
60432-81-7 |
|---|---|
Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(5-bromo-3-methylpent-3-enyl)oxolane |
InChI |
InChI=1S/C10H17BrO/c1-9(6-7-11)4-5-10-3-2-8-12-10/h6,10H,2-5,7-8H2,1H3 |
InChI Key |
YJTHKJYOPWOVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCBr)CCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
